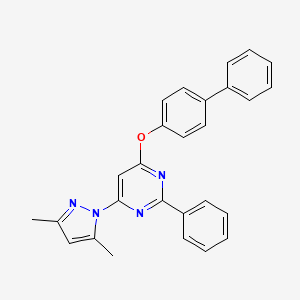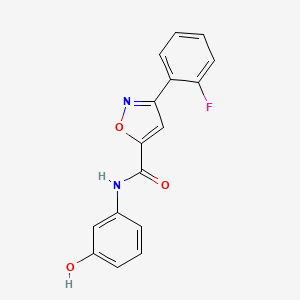![molecular formula C18H12ClF3N2O2 B4706590 N-(2-chlorophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4706590.png)
N-(2-chlorophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential applications in treating various types of cancer. This compound was first synthesized by Takeda Pharmaceutical Company Limited, and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
TAK-659 is a highly selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 can induce apoptosis (cell death) in cancer cells, and can also enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, TAK-659 has also been shown to have other biochemical and physiological effects. For example, TAK-659 can inhibit the activation of immune cells, which can be beneficial in certain autoimmune diseases. TAK-659 has also been shown to have anti-inflammatory effects, which may be useful in treating various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 in lab experiments is its high selectivity and potency, which allows for precise targeting of BTK and minimal off-target effects. However, one limitation of TAK-659 is its relatively short half-life, which can make dosing and administration challenging in certain experiments.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of new formulations or delivery methods that can improve the pharmacokinetics and bioavailability of TAK-659. Another area of focus is the identification of biomarkers that can predict response to TAK-659, which can help to identify patients who are most likely to benefit from this treatment. Finally, further studies are needed to determine the safety and efficacy of TAK-659 in clinical trials, and to explore its potential applications in other diseases beyond cancer.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, and has been shown to be effective in combination with other cancer treatments.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2/c19-13-6-2-3-7-14(13)23-16(25)10-24-9-12(17(26)18(20,21)22)11-5-1-4-8-15(11)24/h1-9H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCOBCDAXDYTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4706519.png)
![2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4706528.png)
![6-bromo-N-[2-(difluoromethoxy)-4-methylphenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4706535.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4706536.png)
![2-({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4706547.png)
![2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4706556.png)

![5-butyl-1',5',7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4706584.png)

![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4-fluoroaniline](/img/structure/B4706597.png)
![methyl 4-(2-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4706610.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4706617.png)
![4-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4706620.png)
